molecular formula C10H12N4O2 B3025527 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-94-1

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B3025527
M. Wt: 220.23 g/mol
InChI Key: QVEYODBGCZUGTH-UHFFFAOYSA-N
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Description

The compound “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” appears to be a complex organic molecule. However, there is limited information available specifically for this compound. It’s worth noting that compounds with similar structures, such as 2,5-dimethoxyphenethylamine1 and 2,5-dimethoxyphenyl isothiocyanate2, are known and have been studied. These compounds are often used in research and have various applications21.



Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 2,5-dimethoxyphenethylamine involves a series of reactions3. However, the specific synthesis pathway for “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be inferred from its name. The “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” likely contains a triazol ring, an amine group, and a phenyl ring with two methoxy groups. However, the exact structure cannot be determined without more specific information or a detailed analysis45.



Chemical Reactions Analysis

The chemical reactions involving “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” are not explicitly mentioned in the available literature. However, similar compounds are known to participate in various chemical reactions. For example, 2,5-dimethoxyphenethylamine has been studied for its interactions with serotonin receptors6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” are not readily available in the literature. However, similar compounds like 2,5-dimethoxyphenylacetic acid have been characterized, and their properties such as molecular weight and formula have been reported49.


Safety And Hazards

The safety and hazards associated with “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” are not explicitly stated in the available literature. However, similar compounds can pose hazards such as skin and eye irritation, and special precautions may be necessary when handling them10111213.


Future Directions

The future directions for research on “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their interactions with serotonin receptors, this compound could also be of interest in neurological research.


Please note that the information provided is based on the closest available literature and may not fully represent the exact properties of “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine”. Further research and analysis would be required to obtain more accurate and specific information.


properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-6-3-4-8(16-2)7(5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYODBGCZUGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240359
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

CAS RN

502685-94-1
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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